4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride
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Overview
Description
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride is a chemical compound with the molecular formula C12H16BrNO·HCl. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is often used in research settings due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzyl chloride and piperidin-4-ol.
Reaction: The 3-bromobenzyl chloride is reacted with piperidin-4-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-[(3-Bromophenyl)methyl]piperidin-4-ol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[(3-Bromophenyl)methyl]piperidin-4-one.
Reduction: Formation of 4-[(3-Hydroxyphenyl)methyl]piperidin-4-ol.
Substitution: Formation of 4-[(3-Azidophenyl)methyl]piperidin-4-ol or 4-[(3-Cyanophenyl)methyl]piperidin-4-ol.
Scientific Research Applications
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methyl]piperidin-4-ol;hydrochloride
- 4-[(3-Fluorophenyl)methyl]piperidin-4-ol;hydrochloride
- 4-[(3-Methylphenyl)methyl]piperidin-4-ol;hydrochloride
Uniqueness
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.
Biological Activity
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may lead to significant therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C15H22BrClN and it can be synthesized from 3-bromobenzyl chloride and piperidin-4-ol through a nucleophilic substitution reaction. The synthesis typically involves the following steps:
- Starting Materials : 3-bromobenzyl chloride and piperidin-4-ol.
- Reaction Conditions : The reaction is conducted in an organic solvent (e.g., dichloromethane) with a base (e.g., sodium hydroxide).
- Formation of Hydrochloride Salt : The product is treated with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Target Receptors
- Chemokine Receptor CCR5 : The compound acts as an antagonist to the CCR5 receptor, which is crucial in the HIV-1 entry process. By blocking this receptor, it prevents HIV-1 infection, making it a potential candidate for antiviral therapies.
- Enzymatic Interactions : The compound interacts with enzymes such as monoamine oxidase and acetylcholinesterase, influencing neurotransmitter synthesis and degradation.
The compound exhibits several notable biochemical properties:
- Cellular Effects : It modulates cell signaling pathways and gene expression, affecting neuronal communication and cellular metabolism.
- Molecular Mechanism : The binding interactions with biomolecules lead to conformational changes that can either inhibit or activate enzyme functions.
Biological Activity
Research has highlighted various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that piperidine derivatives exhibit significant antimicrobial properties. For instance:
- Compounds similar to 4-[(3-Bromophenyl)methyl]piperidin-4-ol have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL .
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
4-[(3-Bromophenyl)methyl]... | 32 - 512 | S. aureus, E. coli |
Other piperidine derivatives | Varies | Various strains |
Anticancer Properties
Research has suggested potential anticancer effects through the modulation of signaling pathways involved in tumor growth and metastasis. Further studies are required to elucidate the specific mechanisms involved.
Case Studies
Several studies have investigated the biological effects of piperidine derivatives similar to this compound:
- Antiviral Activity : A study demonstrated that compounds targeting CCR5 could significantly reduce viral load in vitro, suggesting potential for therapeutic use in HIV treatment.
- Antimicrobial Efficacy : A comparative analysis showed that certain piperidine derivatives had superior antibacterial activity compared to traditional antibiotics, indicating their potential as alternative therapeutic agents .
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWRYWZNKPNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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